5-Amino-2,3-diphenyl-1,2lambda5,4-thiadiazol-2-ylium bromide
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Overview
Description
5-Amino-2,3-diphenyl-1,2lambda5,4-thiadiazol-2-ylium bromide is a chemical compound belonging to the class of thiadiazoles. This compound has garnered significant attention in the scientific community due to its potential biological activity and therapeutic applications.
Mechanism of Action
Target of Action
It is known that similar compounds, such as 5-amino-1,2,4-thiadiazoles, have been recognized as promising antibacterials against eskape pathogen strains .
Mode of Action
It is known that similar compounds have shown potent antibacterial activity, which suggests that they may interact with bacterial cells to inhibit their growth or proliferation .
Biochemical Pathways
Similar compounds have been recognized for their potential in various fields of medicinal chemistry, including as neuroprotectors for the treatment of neurodegenerative diseases, anticancer agents, antivirals, glucokinase activators for the management of metabolic disorders, and pain relievers .
Result of Action
Similar compounds have demonstrated potent antibacterial activity, suggesting that they may cause cellular changes that inhibit the growth or proliferation of bacteria .
Biochemical Analysis
Biochemical Properties
It is known that thiadiazole derivatives, which include this compound, can interact with various enzymes and proteins
Cellular Effects
It is known that thiadiazole derivatives can exert a broad spectrum of biological activities . These compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that thiadiazole derivatives can bind to biomolecules and influence enzyme activity
Preparation Methods
Chemical Reactions Analysis
Types of Reactions
5-Amino-2,3-diphenyl-1,2lambda5,4-thiadiazol-2-ylium bromide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific reagents used .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized thiadiazole derivatives, while substitution reactions can produce a variety of substituted thiadiazole compounds .
Scientific Research Applications
5-Amino-2,3-diphenyl-1,2lambda5,4-thiadiazol-2-ylium bromide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing other thiadiazole derivatives with potential biological activities.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and potential therapeutic applications.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-Amino-2,3-diphenyl-1,2lambda5,4-thiadiazol-2-ylium bromide include other thiadiazole derivatives such as:
Uniqueness
What sets this compound apart from other thiadiazole derivatives is its specific substitution pattern and the presence of the amino group, which may contribute to its unique biological activities and potential therapeutic applications.
Properties
IUPAC Name |
2,3-diphenyl-1,2,4-thiadiazol-2-ium-5-amine;bromide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3S.BrH/c15-14-16-13(11-7-3-1-4-8-11)17(18-14)12-9-5-2-6-10-12;/h1-10,15H;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDCVKSZRUGWGAA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=[N+](SC(=N2)N)C3=CC=CC=C3.[Br-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrN3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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